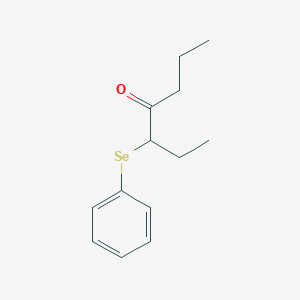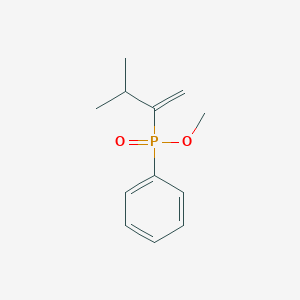
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring and a methyl (3-methylbut-1-en-2-yl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl (3-methylbut-1-en-2-yl) alcohol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphinic acid and the alcohol.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Phenylphosphinic acid: Lacks the methyl (3-methylbut-1-en-2-yl) group.
Methylphenylphosphinate: Contains a methyl group instead of the methyl (3-methylbut-1-en-2-yl) group.
3-Methylbut-1-en-2-ylphosphinic acid: Lacks the phenyl group.
Uniqueness: Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is unique due to the presence of both the phenyl and methyl (3-methylbut-1-en-2-yl) groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60899-41-4 |
|---|---|
Formule moléculaire |
C12H17O2P |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
[methoxy(3-methylbut-1-en-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C12H17O2P/c1-10(2)11(3)15(13,14-4)12-8-6-5-7-9-12/h5-10H,3H2,1-2,4H3 |
Clé InChI |
ITUPVVDHCRRSQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C)P(=O)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


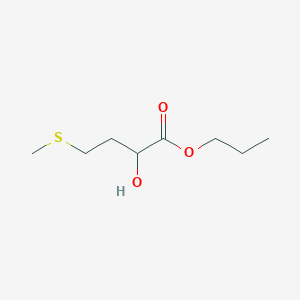
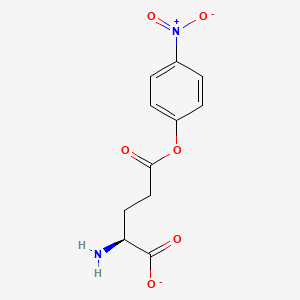
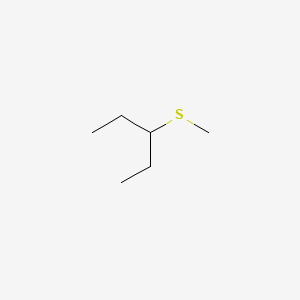
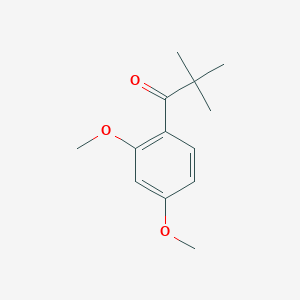
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
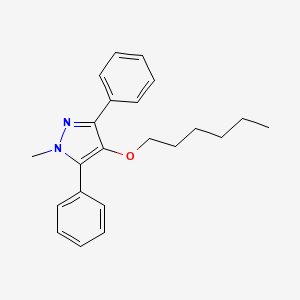
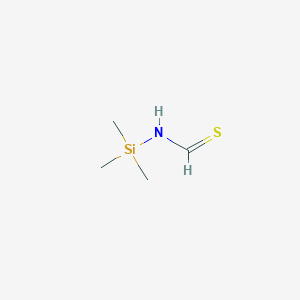
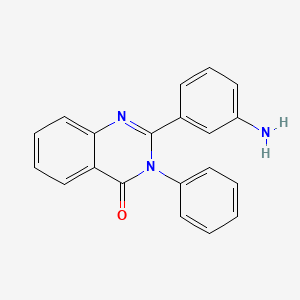
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
